5'-Chloro-2'-hydroxyacetophenone

Description

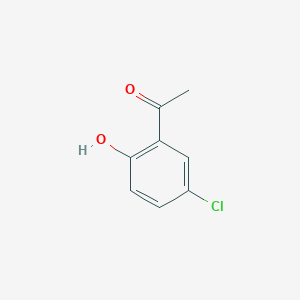

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGCUDZCCIRWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162863 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-74-4 | |

| Record name | 5′-Chloro-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Chloro-2'-hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-6-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core , a compound of interest in various chemical syntheses.[1][2] It serves as a technical guide for researchers, offering a consolidated resource of its physical and chemical characteristics, detailed experimental protocols for property determination, and a logical workflow for its characterization. The information presented is crucial for applications in medicinal chemistry, material science, and broader drug development processes.

Physicochemical Properties

1-(5-Chloro-2-hydroxyphenyl)ethanone is a slightly yellow crystalline powder or chunk.[1][2] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Melting Point | 54-56 °C | [1][2][4] |

| Boiling Point | 270.9 °C at 760 mmHg126-128 °C at 28 mmHg | [2][1][4] |

| Density | 1.298 g/cm³ (estimate) | [2] |

| pKa | 9.72 ± 0.18 (Predicted) | [2][4] |

| LogP (Octanol/Water) | 2.24820 | [2] |

| Appearance | Slightly yellow crystalline powder or chunks | [1][2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 1-(5-Chloro-2-hydroxyphenyl)ethanone.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present in the molecule.[5][6][7] Key absorptions are expected for the hydroxyl (-OH), carbonyl (C=O), and chloro (C-Cl) groups, as well as aromatic C-H and C=C bonds.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.[10][11][12]

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13][14][15]

Experimental Protocols

The following sections detail the methodologies for determining the key .

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[16][17] Impurities typically depress the melting point and broaden the melting range.[16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[18]

-

Thermometer[17]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of 1-(5-Chloro-2-hydroxyphenyl)ethanone is completely dry and in a powdered form.[19] Introduce a small amount of the compound into the open end of a capillary tube.[18] Pack the solid into the closed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[18] The packed sample should be 1-2 mm high.[16]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[18]

-

Heating: Begin heating the sample. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

-

Measurement: For an accurate measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point.[18] Then, heat the sample slowly, at a rate of about 1-2°C per minute, as the melting point is approached.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[17]

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Balance

Procedure:

-

Qualitative Assessment: Place approximately 25 mg of 1-(5-Chloro-2-hydroxyphenyl)ethanone into a small test tube.[21]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, acetone) in small portions.[21]

-

Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[21] Observe if the solid dissolves completely.

-

Classification: Based on the amount of solvent required to dissolve the sample, the solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Measurement (Shake-Flask Method): a. Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the solvent in a flask. b. Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[22] c. After reaching equilibrium, allow the undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included. e. Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[23]

Spectroscopic Analysis Protocols

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5][7][24] The absorption frequencies are characteristic of the types of bonds and functional groups present.[6][25]

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[24]

-

Spatula

Procedure (using ATR-FTIR):

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small, representative amount of the solid 1-(5-Chloro-2-hydroxyphenyl)ethanone sample onto the ATR crystal.[24]

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-Cl stretch, aromatic C=C bends).

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (like ¹H and ¹³C).[12][26] When placed in a strong magnetic field and irradiated with radiofrequency waves, these nuclei absorb energy at specific frequencies, which are highly dependent on their chemical environment.[11]

Apparatus:

Procedure:

-

Sample Preparation: Dissolve approximately 10 mg of 1-(5-Chloro-2-hydroxyphenyl)ethanone in about 0.7 mL of a suitable deuterated solvent in a clean NMR tube.[26]

-

Homogenization: Ensure the sample is fully dissolved by gentle shaking or vortexing.[26]

-

Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.[26] The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Spectrum Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the resulting spectrum by examining chemical shifts, integration (for ¹H), and splitting patterns to elucidate the molecular structure.[26]

Principle: Mass spectrometry ionizes molecules and then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.[13][14][27] This provides the molecular weight and information about the molecule's fragmentation.[15]

Apparatus:

-

Mass spectrometer with an appropriate ion source (e.g., Electron Ionization - EI)[14]

-

Sample introduction system (e.g., direct insertion probe, GC/LC coupling)

Procedure (using Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).[14]

-

Fragmentation: The molecular ions are often unstable and break apart into smaller, charged fragment ions.[15]

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.

Experimental and Analytical Workflow

The characterization of 1-(5-Chloro-2-hydroxyphenyl)ethanone follows a logical progression of experiments to determine its properties and confirm its identity. The workflow diagram below illustrates these interconnected steps.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides essential data and standardized protocols for the physicochemical characterization of 1-(5-Chloro-2-hydroxyphenyl)ethanone. The tabulated properties, detailed experimental procedures, and logical workflow are intended to support researchers in their synthetic, analytical, and developmental endeavors, ensuring accurate and reproducible results. The compound's utility in the synthesis of various other molecules, such as 6-chloro-2-methyl-4H-chrome-4-one, underscores the importance of a thorough understanding of its fundamental properties.[1][2]

References

- 1. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone CAS#: 1450-74-4 [amp.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-(5-Chloro-2-hydroxyphenyl)ethanone(1450-74-4) IR Spectrum [m.chemicalbook.com]

- 9. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. azolifesciences.com [azolifesciences.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pennwest.edu [pennwest.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. westlab.com [westlab.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. solubility experimental methods.pptx [slideshare.net]

- 24. amherst.edu [amherst.edu]

- 25. webassign.net [webassign.net]

- 26. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility of 5'-Chloro-2'-hydroxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a given compound in various applications, including chemical reactions, purifications, and formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a crucial guiding concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound possesses both polar (hydroxyl and carbonyl groups) and non-polar (chlorinated benzene (B151609) ring) characteristics, leading to a nuanced solubility profile across different organic solvents.

Qualitative Solubility Profile

Based on available data, this compound exhibits good solubility in several common organic solvents. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethyl Acetate | Soluble |

| Ethanol | More Soluble[1] |

| Acetone | More Soluble[1] |

| Benzene | Some solubility is inferred from the evaluation of its dipole moment in this solvent. |

| Water | Slightly Soluble[1] |

Comparative Quantitative Solubility Data

Table 2: Quantitative Solubility of 2'-Hydroxyacetophenone (B8834)

| Solvent | Solubility (mg/mL) |

| Ethanol | ~11 |

| DMSO | ~20 |

| Dimethylformamide | ~16 |

Note: This data is for 2'-hydroxyacetophenone and should be used as a general reference only.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and provides accurate quantitative data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be achieved by placing the container in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent withdrawn.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.

Experimental Considerations and Logical Relationships

The diagram below outlines the key relationships and considerations in designing and interpreting solubility experiments.

References

Spectral Analysis of 5'-Chloro-2'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 5'-Chloro-2'-hydroxyacetophenone, a key intermediate in various synthetic pathways. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a logical workflow for the spectral analysis of such compounds.

Core Data Presentation

The following tables summarize the available spectral data for this compound. Please note that direct access to the full, high-resolution spectra and detailed peak lists from some databases may require a subscription.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 170.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 54-56 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 126-128 °C at 28 mmHg | --INVALID-LINK-- |

| Appearance | White to yellow powder or crystals | --INVALID-LINK-- |

| CAS Number | 1450-74-4 | --INVALID-LINK-- |

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data of this compound

| Spectrum Type | Data Source | Solvent | Remarks |

| ¹H NMR | SpectraBase | Not Specified | Full spectrum and data require login. |

| ¹³C NMR | SpectraBase | CDCl₃ | Full spectrum and data require login. A literature reference is provided: P. Joseph-Nathan, M.A. Rogel, Rev. Soc. Quim. Mex. 18, 265 (1974).[1] |

Table 3: Infrared (IR) Spectral Data of this compound

| Spectrum Type | Data Source | Technique | Remarks |

| FTIR | SpectraBase | Melt | Full spectrum available from Aldrich, requires login.[2] |

| IR Spectrum | NIST WebBook | Not Specified | Data available. |

Table 4: Mass Spectrometry (MS) Data of this compound

| Spectrum Type | Data Source | Ionization Method | Remarks |

| Mass Spectrum (GC) | SpectraBase | Not Specified | Full spectrum and data require login.[3] |

| Mass spectrum (electron ionization) | NIST WebBook | Electron Ionization | Data available. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. Specific parameters for the acquisition of the referenced data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the isotope.

-

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: The solid is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

-

Thin Film from Solution: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, it can be introduced directly via a solids probe or, if volatile enough, via a gas chromatograph (GC-MS).

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the other peaks represent the masses of the fragment ions.

Mandatory Visualization

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5'-Chloro-2'-hydroxyacetophenone

For Immediate Release

[City, State] – [Date] – In a detailed technical guide released today, the core principles and pathways governing the mass spectrometric fragmentation of 5'-Chloro-2'-hydroxyacetophenone are elucidated. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's behavior under electron ionization, supported by predictive analysis based on analogous compounds.

This compound (C₈H₇ClO₂, molecular weight approximately 170.59 g/mol ) is a substituted aromatic ketone with applications in organic synthesis. Understanding its fragmentation pattern is crucial for its identification and characterization in complex mixtures, a common requirement in pharmaceutical and chemical research.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is predicted to be characterized by a series of key fragmentation events, primarily driven by the acetophenone (B1666503) backbone and influenced by the chloro and hydroxy substituents. The quantitative data for the major predicted ions are summarized below.

| Predicted m/z | Proposed Fragment Ion | Relative Abundance | Notes |

| 170/172 | [C₈H₇ClO₂]⁺ | Moderate | Molecular ion peak with M+2 isotope peak for Chlorine. |

| 155/157 | [C₇H₄ClO₂]⁺ | High | Loss of a methyl radical (•CH₃) via α-cleavage. This is expected to be the base peak. |

| 127/129 | [C₆H₄Cl]⁺ | Moderate | Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |

| 99 | [C₅H₄O]⁺ | Low | Loss of HCl from the [M-CH₃-CO]⁺ fragment. |

| 63 | [C₅H₃]⁺ | Low | Further fragmentation of the aromatic ring. |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several well-established pathways for aromatic ketones. The primary fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to a stable acylium ion.

A logical workflow for the analysis is as follows:

The primary fragmentation pathway is initiated by the loss of a methyl group:

Further fragmentation can occur from the resulting ions:

Synonyms and alternative names for 5'-Chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-Chloro-2'-hydroxyacetophenone, a versatile chemical intermediate. The document details its chemical identity, physical properties, and significant applications in organic synthesis, particularly as a precursor for compounds with potential therapeutic activities.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

-

1-(5-Chloro-2-hydroxyphenyl)ethan-1-one[1]

-

1-ACETYL-5-CHLORO-2-HYDROXYBENZENE[4]

-

Acetophenone (B1666503), 5'-chloro-2'-hydroxy-[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2][7] |

| Molecular Weight | 170.59 g/mol | [1][2][7] |

| CAS Number | 1450-74-4 | [1][2][3][7] |

| Appearance | White solid / Almost white crystalline powder | [2] |

| Melting Point | 52-56 °C | [2] |

| Boiling Point | 107-109 °C (at 12 mmHg) 126-128 °C (at 28 mmHg) 270.9 °C (at 760 mmHg) | [2] |

| Density | 1.3 g/cm³ | |

| Flash Point | 117.6 °C | |

| InChI Key | XTGCUDZCCIRWHL-UHFFFAOYSA-N | [2][7] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Cl)O | [2] |

Role in Organic Synthesis

This compound is a key precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility is primarily demonstrated in the formation of chromenes, chalcones, and Schiff bases, which are classes of compounds investigated for a range of biological activities.

Key Synthetic Applications:

-

Chromene Derivatives: It serves as a starting material for synthesizing compounds like 6-Chloro-2-methyl-4H-chromen-4-one. Chromenes are a class of heterocyclic compounds with potential applications in the development of anti-inflammatory and anti-cancer drugs.[2][8]

-

Chalcone Derivatives: The compound is used to produce 1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones, which are derivatives of chalcones. Chalcones are known for their diverse biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties.[2][8]

-

Schiff Bases: It can be condensed with salicylhydrazide to yield Schiff bases, which are reported to form copper(II) complexes.[9]

-

Allyl Ethers: It is an intermediate in the synthesis of molecules such as 2-styrenyl allyl ether.[2][8]

The following diagram illustrates the role of this compound as a precursor in these synthetic pathways.

Caption: Synthetic utility of this compound.

Experimental Protocols: Methodological Overview

-

Synthesis of Chromene Derivatives: A common method involves the reaction of a hydroxyacetophenone with an appropriate reagent, such as an anhydride (B1165640) or an acid chloride, often under basic or acidic conditions to facilitate cyclization.

-

Synthesis of Chalcone Derivatives: This typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde (in this case, cinnamaldehyde (B126680) or a related compound) in the presence of a base catalyst.

-

Formation of Schiff Bases: This is generally achieved through the condensation reaction of the ketone group on the acetophenone with a primary amine (like salicylhydrazide), often with acid catalysis and removal of water to drive the reaction to completion.

For precise experimental conditions, including reagents, solvents, reaction times, temperatures, and purification methods, researchers should consult the primary literature citing these synthetic transformations.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.[7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a dry, well-ventilated place, sealed in its container.[1]

References

- 1. This compound - CAS:1450-74-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Buy this compound | 1450-74-4 [smolecule.com]

- 3. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 4. This compound ,1450-74-4 _Chemical Cloud Database [chemcd.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. 5-chloro-2-hydroxyacetophenone | 1450-74-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 9. 1450-74-4, C 6521, 5′-Chloro-2′-hydroxyacetophenone, 99% [ottokemi.com]

The Multifaceted Biological Activities of 5'-Chloro-2'-hydroxyacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5'-Chloro-2'-hydroxyacetophenone have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a particular focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

This compound is an organic compound that serves as a crucial starting material for the synthesis of a variety of heterocyclic and open-chain derivatives.[1] The presence of the chloro, hydroxyl, and acetyl groups provides multiple reaction sites for chemical modification, leading to the generation of diverse molecular architectures. Notably, derivatives such as Schiff bases, chalcones, and pyrazoles have been extensively investigated for their therapeutic potential.[2] This guide consolidates the current knowledge on the biological activities of these derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The versatile chemical nature of this compound allows for the synthesis of a wide array of derivatives. The most prominent among these are Schiff bases and chalcones, which often serve as intermediates for the synthesis of other complex heterocyclic systems.

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction between this compound and a primary amine. The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and carried out in a suitable solvent like ethanol.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation reaction.[3] This reaction involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde.

Biological Activities

Derivatives of this compound have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes have shown significant antimicrobial activity against a variety of bacterial and fungal strains. The chelation of metal ions by the Schiff base ligand is often reported to enhance the antimicrobial potency.[4]

Table 1: Antimicrobial Activity of this compound Schiff Base Metal Complexes [5]

| Compound | Test Organism | Zone of Inhibition (mm) |

| Ligand (HL) | Staphylococcus aureus | 10 |

| Bacillus subtilis | 08 | |

| Salmonella typhimurium | 09 | |

| Escherichia coli | 11 | |

| Aspergillus oryzae | 12 | |

| Fusarium species | 10 | |

| [Mn(L)₂] | Staphylococcus aureus | 15 |

| Bacillus subtilis | 13 | |

| Salmonella typhimurium | 14 | |

| Escherichia coli | 16 | |

| Aspergillus oryzae | 17 | |

| Fusarium species | 15 | |

| [Co(L)₂] | Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 | |

| Salmonella typhimurium | 17 | |

| Escherichia coli | 19 | |

| Aspergillus oryzae | 20 | |

| Fusarium species | 18 | |

| [Ni(L)₂] | Staphylococcus aureus | 16 |

| Bacillus subtilis | 14 | |

| Salmonella typhimurium | 15 | |

| Escherichia coli | 17 | |

| Aspergillus oryzae | 18 | |

| Fusarium species | 16 | |

| [Cu(L)₂] | Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 | |

| Salmonella typhimurium | 19 | |

| Escherichia coli | 22 | |

| Aspergillus oryzae | 23 | |

| Fusarium species | 21 | |

| [Cr(L)₃] | Staphylococcus aureus | 14 |

| Bacillus subtilis | 12 | |

| Salmonella typhimurium | 13 | |

| Escherichia coli | 15 | |

| Aspergillus oryzae | 16 | |

| Fusarium species | 14 | |

| [Fe(L)₃] | Staphylococcus aureus | 17 |

| Bacillus subtilis | 15 | |

| Salmonella typhimurium | 16 | |

| Escherichia coli | 18 | |

| Aspergillus oryzae | 19 | |

| Fusarium species | 17 |

Anticancer Activity

Chalcone derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity (IC₅₀ in µM) of 4-Chloro-2'-hydroxychalcone [6]

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | >58.7 |

Note: Further studies are needed to establish a broader anticancer profile for this compound derivatives.

Anti-inflammatory Activity

Hydroxyacetophenone derivatives and their related chalcones are known to possess anti-inflammatory properties.[3] Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK.[7][8][9]

Table 3: Anti-inflammatory Activity of a 2',5'-dihydroxy-4-chloro-chalcone [3]

| Assay | IC₅₀ (µM) |

| Inhibition of β-glucuronidase release | 2.5 ± 0.3 |

| Inhibition of lysozyme (B549824) release | 3.1 ± 0.4 |

| Inhibition of superoxide (B77818) formation | 4.8 ± 0.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives and the evaluation of their biological activities.

General Synthesis Protocol for Schiff Bases

A general procedure for the synthesis of Schiff bases from this compound is as follows:

-

Dissolve equimolar amounts of this compound and the respective primary amine in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried in a desiccator.

-

Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

General Synthesis Protocol for Chalcones (Claisen-Schmidt Condensation)[5]

A general procedure for the synthesis of chalcones is as follows:

-

Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 12-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure chalcone.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)[2]

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Uniformly spread the microbial suspension onto the surface of a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Chalcone and other hydroxyacetophenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][7][8] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by derivatives.

Figure 2: Simplified MAPK/ERK signaling pathway and potential inhibition by chalcones.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Figure 3: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make them attractive candidates for further drug development. Future research should focus on expanding the library of these derivatives and conducting more extensive in vivo studies to validate their therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets. The exploration of novel derivatives and their mechanisms of action will undoubtedly contribute to the development of new and effective therapeutic agents.

References

- 1. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]

- 3. idosi.org [idosi.org]

- 4. arpgweb.com [arpgweb.com]

- 5. researchgate.net [researchgate.net]

- 6. scholar.unair.ac.id [scholar.unair.ac.id]

- 7. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5'-Chloro-2'-hydroxyacetophenone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5'-Chloro-2'-hydroxyacetophenone are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide synthesizes the current understanding of these analogs, with a focus on their potential therapeutic applications in oncology, inflammation, and infectious diseases. We provide a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the acetophenone (B1666503) core structure.

Introduction

The 2'-hydroxyacetophenone (B8834) moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including naturally occurring chalcones and flavonoids. The introduction of a chlorine atom at the 5'-position can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. This guide focuses on the synthesis and multifaceted biological activities of analogs derived from this compound, highlighting their promise as anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of this compound and its Analogs

The primary route for synthesizing this compound involves the Fries rearrangement of p-chlorophenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride, and proceeds by heating the reaction mixture.

General Synthesis of Chalcone (B49325) Analogs:

Chalcone derivatives are readily synthesized via the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

General Synthesis of Schiff Base Analogs:

Schiff base derivatives can be prepared by the condensation reaction of this compound with a primary amine in a suitable solvent, often with acid catalysis.

Therapeutic Applications and Biological Activities

Anticancer Activity

Chalcones and Schiff bases derived from hydroxyacetophenones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the α,β-unsaturated carbonyl system in chalcones is considered crucial for their anticancer activity, which is often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 2'-hydroxy chalcone derivative (C1) | HCT116 (Colon) | 37.07 | [1] |

| Chalcone | Panduretin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [2] |

| Chalcone | Panduretin A | T47D (Breast) | 17.5 (24h), 14.5 (48h) | [2] |

| Chalcone | Flavokawain B | A549 (Lung) | 11 µg/mL | [3] |

| Chalcone | Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [3] |

| Schiff Base Complex | Cu(II) complex of a 4-hydroxyacetophenone derivative | MCF-7 (Breast) | 5.16 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2]

Anti-inflammatory Activity

Hydroxyacetophenone analogs, particularly chalcones, have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Derivative | Assay | IC50 | Reference |

| Isonicotinate | Compound 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [5] |

| Benzylidenecyclohexanone | Compound 88 | NO Inhibition | 4.9 ± 0.3 µM | [6] |

| Benzylidenecyclohexanone | Compound 97 | NO Inhibition | 9.6 ± 0.5 µM | [6] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[7]

Antimicrobial Activity

Derivatives of 2'-hydroxyacetophenone have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Activity

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydroxyacetophenone-tetrazole hybrid | Compound 4a | S. epidermidis | 4 | [8] |

| Hydroxyacetophenone-tetrazole hybrid | Compound 4a | E. coli | 8 | [8] |

| Hydroxyacetophenone-tetrazole hybrid | Compound 4a | P. aeruginosa | 16 | [8] |

| Hydroxyacetophenone-tetrazole hybrid | Compound 5d | S. epidermidis | 4 | [8] |

| Hydroxyacetophenone-tetrazole hybrid | Compound 5d | E. coli | 8 | [8] |

| Hydroxyacetophenone-tetrazole hybrid | Compound 5d | P. aeruginosa | 16 | [8] |

| Diketopiperazines | DKP 1-3 | S. aureus (MRSA) | 4-8 µM | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are underpinned by their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Analogs of hydroxyacetophenone have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7][10]

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway in Inflammation and Cancer

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Certain hydroxyacetophenone derivatives have been found to modulate MAPK signaling.[11][12]

Caption: Modulation of MAPK signaling pathways by this compound analogs.

Conclusion and Future Directions

Analogs of this compound represent a promising and versatile class of compounds with significant potential for the development of novel therapeutics. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on synthesizing and screening a broader library of these analogs to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and further unraveling the intricacies of their interactions with key signaling pathways will be crucial for optimizing their therapeutic efficacy and advancing them toward clinical development. The integration of computational modeling and in vivo studies will be instrumental in realizing the full therapeutic potential of this promising chemical scaffold.

References

- 1. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitory effect of the mitogen activated protein kinase specific inhibitor PD98059 on Mtb-Ag-activated γδΤ cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Hydroxyacetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetophenones, a class of phenolic compounds, have garnered significant scientific interest due to their potential therapeutic applications, primarily centered around their antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of these properties. It details the underlying mechanisms of action, presents available quantitative data, outlines comprehensive experimental protocols for in vitro and in vivo assessments, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of hydroxyacetophenones and their derivatives.

Introduction

Hydroxyacetophenones are characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) and an acetyl (-COCH3) group.[1] Their structural simplicity and the presence of these functional groups make them versatile scaffolds for chemical modification and prime candidates for exhibiting a range of biological activities.[2] The phenolic hydroxyl group, in particular, is a key determinant of their antioxidant properties, while their ability to modulate critical cellular signaling pathways underpins their anti-inflammatory effects.[3][4] This guide will explore these dual properties, providing the necessary technical details for their comprehensive evaluation.

Antioxidant Properties of Hydroxyacetophenones

The antioxidant activity of hydroxyacetophenones is primarily attributed to their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.[3] The position of the hydroxyl group on the aromatic ring influences this activity, with para-substituted hydroxyacetophenones often hypothesized to exhibit stronger antioxidant potential due to the formation of a more stable phenoxyl radical through electron delocalization.[5] Beyond direct radical scavenging, some evidence suggests that these compounds may also modulate endogenous antioxidant defense systems, such as the Keap1-Nrf2-ARE signaling pathway.[3]

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [6] |

| Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | 60.81 ± 1.33 µg/mL | [7] |

Note: A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity.[3]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).[3]

-

Sample Preparation: Dissolve the hydroxyacetophenone compound in methanol to prepare a series of concentrations.

-

Reaction: Add a small volume of the sample solution to the DPPH solution. A typical ratio is 100 µL of the sample to 2 mL of the DPPH solution.[5]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution is also measured.[3]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[3]

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to its decolorization, which is measured spectrophotometrically.[5]

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5]

-

Working Solution Preparation: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Sample Preparation: Prepare various concentrations of the hydroxyacetophenone compound in ethanol.

-

Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1.0 mL).[3]

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[3]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined graphically.[3]

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically.[3]

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[3]

-

Sample Preparation: Prepare various concentrations of the hydroxyacetophenone compound in a suitable solvent.

-

Reaction: Add a small volume of the sample solution (e.g., 5 µL) to the FRAP reagent (e.g., 150 µL).[3]

-

Incubation: Incubate the mixture at 37°C for 4 minutes.[3]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.[3]

Anti-inflammatory Properties of Hydroxyacetophenones

Hydroxyacetophenones have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[8] Their mechanisms of action include the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory cytokine production.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of hydroxyacetophenones are attributed to their ability to interfere with major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8]

-

Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9] Some hydroxyacetophenones have been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[4]

-

Modulation of MAPK Pathways: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[][11] Benzylated hydroxyacetophenone analogs have been suggested to exert their anti-neuroinflammatory effects by modulating MAPK signaling.[8]

Quantitative Data on Anti-inflammatory Activity

Studies on 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) have provided quantitative data on its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Comparative Inhibition of Pro-inflammatory Mediators by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [12]

| Inflammatory Mediator | DHAP (91.78 µM) Inhibition (%) | Indomethacin (47.79 µM) Inhibition (%) |

| Nitric Oxide (NO) | 38.96 | 30.22 |

| Tumor Necrosis Factor-α (TNF-α) | 59.14 | 33.75 |

| Interleukin-1β (IL-1β) | 55.56 | 35.8 |

| Interleukin-6 (IL-6) | 51.62 | 43.83 |

Table 3: Enhancement of Anti-inflammatory Cytokine Production by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [12]

| Anti-inflammatory Cytokine | DHAP (91.78 µM) Increase (%) | Indomethacin (47.79 µM) Increase (%) |

| Interleukin-10 (IL-10) | 61.20 | 45.31 |

Experimental Protocols for Anti-inflammatory Assays

Principle: Macrophage cell lines, such as RAW 264.7 or J774A.1, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. The ability of a test compound to inhibit this response is then quantified.[12]

Procedure:

-

Cell Culture: Culture murine macrophage cell lines (e.g., J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[12]

-

Cell Seeding: Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the hydroxyacetophenone compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Measurement of Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the culture supernatant using commercially available ELISA kits.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Principle: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse ear induces an acute inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is assessed by its ability to reduce this edema.[13]

Procedure:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Induction of Edema: Apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of one ear of each mouse.

-

Treatment: Apply the hydroxyacetophenone compound, dissolved in a suitable vehicle, topically to the TPA-treated ear at various doses. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.[13]

-

Evaluation: After a specific period (e.g., 4 hours), euthanize the mice and remove a circular section of both the treated and untreated ears and weigh them.[13]

-

Calculation: The difference in weight between the treated and untreated ears is a measure of the edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

Visualization of Pathways and Workflows

General Structure of Hydroxyacetophenones

Caption: General chemical structure of hydroxyacetophenones.

Editor's Note: The DOT script above is a placeholder. A proper chemical structure diagram would require more complex rendering capabilities not directly supported by DOT language for chemical structures. The intention is to represent the core benzene ring with substituent positions.

Experimental Workflow for Antioxidant Activity Assessment

Caption: Generalized workflow for in vitro antioxidant capacity assessment.

NF-κB Signaling Pathway and Inhibition by Hydroxyacetophenones

Caption: Postulated inhibition of the NF-κB signaling pathway by hydroxyacetophenones.

MAPK Signaling Pathway and Potential Modulation

Caption: Potential modulation points of the MAPK signaling pathway by hydroxyacetophenones.

Conclusion

Hydroxyacetophenones represent a promising class of compounds with significant antioxidant and anti-inflammatory properties. Their ability to scavenge free radicals and modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores their therapeutic potential. This guide has provided a comprehensive overview of the current knowledge, including quantitative data for select derivatives, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. Further research, particularly focused on establishing structure-activity relationships and conducting more extensive in vivo studies, is warranted to fully elucidate the therapeutic utility of this versatile class of molecules in the prevention and treatment of oxidative stress and inflammation-related diseases.

References

- 1. jpub.org [jpub.org]

- 2. jpub.org [jpub.org]

- 3. benchchem.com [benchchem.com]

- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | Semantic Scholar [semanticscholar.org]

- 7. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 5'-Chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 5'-Chloro-2'-hydroxyacetophenone, a crucial intermediate in the pharmaceutical and fine chemical industries. We delve into the core synthetic methodologies, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to support researchers and professionals in organic synthesis and drug development.

Historical Perspective: The Advent of Hydroxyacetophenone Synthesis

The journey to synthesize this compound is rooted in the foundational discoveries of aromatic chemistry. While a singular "discovery" of this specific molecule is not well-documented in early literature, its synthesis became viable through the development of key reactions for producing hydroxyaryl ketones. The two primary and historically significant methods for this class of compounds are the Fries rearrangement and the Friedel-Crafts acylation.

The Fries rearrangement , named after German chemist Karl Theophil Fries, is a rearrangement reaction of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This reaction, first reported in the early 20th century, provided a reliable method for the synthesis of ortho- and para-hydroxyacetophenones. The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent.

The Friedel-Crafts acylation , discovered by Charles Friedel and James Mason Crafts in 1877, is another cornerstone of aromatic chemistry. This reaction involves the acylation of an aromatic compound, such as a phenol (B47542), in the presence of a Lewis acid catalyst. While direct acylation of phenols can be complicated by O-acylation, it remains a viable and often high-yielding method for the synthesis of hydroxyacetophenones.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two major pathways: the Fries rearrangement of 4-chlorophenyl acetate (B1210297) and the direct Friedel-Crafts acylation of 4-chlorophenol (B41353).

Fries Rearrangement of 4-Chlorophenyl Acetate

This is a widely employed method for the synthesis of this compound. The process begins with the acetylation of 4-chlorophenol to produce 4-chlorophenyl acetate, which is then subjected to a Lewis acid-catalyzed rearrangement.

Experimental Protocol:

A detailed experimental protocol for the Fries rearrangement of p-chlorophenyl acetate is as follows[1]:

-

Step 1: Preparation of p-chlorophenyl acetate: Parachlorophenol is reacted with an acetylation reagent, such as acetic anhydride (B1165640) or acetyl chloride, often in a solvent-free condition, followed by decompression distillation to obtain p-chlorophenyl acetate.

-

Step 2: Fries Rearrangement:

-

In a 500mL three-neck flask, add 34.2g (0.2mol) of p-chlorophenyl acetate.

-

Slowly add 79.5g (approximately 0.6mol) of anhydrous aluminum trichloride (B1173362) to the flask.

-

The mixture is stirred and heated. The reaction temperature is a critical parameter influencing the yield (see Table 1). For instance, the reaction can be conducted at 120°C, 130°C, or 140°C for 1 hour.

-

After the reaction is complete, slowly add 200 mL of water to the flask and stir for 30 minutes.

-

The resulting solid precipitate is collected by filtration.

-

The filter cake is then heated with methanol (B129727) to dissolve, decolorized with activated carbon, and recrystallized to yield this compound.

-

Quantitative Data for Fries Rearrangement:

| Embodiment | Reactant (p-chlorophenyl acetate) | Lewis Acid (AlCl₃) | Temperature (°C) | Reaction Time (h) | Yield of this compound (g) | Purity (%) |